molecular formula C18H29N5O3S B6530677 3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946224-50-6

3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide

Cat. No.: B6530677
CAS No.: 946224-50-6
M. Wt: 395.5 g/mol
InChI Key: MVMFXZUUNZFIHK-UHFFFAOYSA-N
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Description

Compounds with structures similar to “3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide” are often studied for their potential therapeutic applications . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds often involves the design and synthesis of a series of novel derivatives . The specific synthesis process can vary greatly depending on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of these compounds can be complex, with various possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The exact structure would depend on the location of the nitrogen atom in the pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The specific reactions would depend on the exact structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their exact structure . For example, the degree of lipophilicity, i.e., the affinity of the drug for a lipid environment, allows it to diffuse easily into the cells .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

Compounds with similar structures have been found to inhibit ache by binding to the active site of the enzyme, preventing it from interacting with its substrate, acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

The compound likely affects the cholinergic neurotransmission pathway by inhibiting AChE. This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, leading to an increase in the concentration of acetylcholine. This, in turn, enhances the transmission of nerve impulses across the synapse, potentially affecting various physiological processes controlled by the cholinergic nervous system .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially influence their bioavailability and distribution within the body.

Safety and Hazards

The safety and hazards associated with these compounds can vary greatly depending on their exact structure . For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions for research into these compounds could involve further development and testing of these compounds for their therapeutic potential . This could include further in vitro and in vivo testing, as well as clinical trials .

Properties

IUPAC Name

3-cyclopentyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c24-17(7-6-16-4-1-2-5-16)19-10-15-27(25,26)23-13-11-22(12-14-23)18-20-8-3-9-21-18/h3,8-9,16H,1-2,4-7,10-15H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMFXZUUNZFIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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